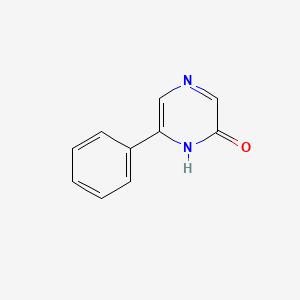

6-Phenylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

6-phenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H8N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

PNSPIJRIKXAGSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylpyrazin 2 1h One and Analogues

Classical Cyclization Strategies to Form the Pyrazinone Skeleton

Classical methods for forming the pyrazinone ring are foundational and often rely on condensation reactions between two acyclic building blocks to form the heterocyclic core in a single key step.

One of the most robust and widely utilized methods for synthesizing 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This approach, pioneered by Jones and later refined by Karmas and Spoerri, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring in a one-pot reaction. nih.govrsc.orgsemanticscholar.org Initially, the reaction used free α-amino acid amides in the presence of a base, but a significant improvement involved the use of the more stable and accessible hydrohalide salts of the amino amides. nih.govrsc.org To synthesize 6-phenylpyrazin-2(1H)-one via this route, phenylglyoxal (B86788) would be condensed with glycinamide.

Another established cyclization strategy involves the reaction between an α-aminonitrile and an oxalyl halide. jst.go.jpresearchgate.net The proposed mechanism for this transformation begins with the acylation of the α-aminonitrile by the oxalyl halide. nih.gov This is followed by the addition of HX to the nitrile group, tautomerization, and subsequent cyclization to yield a pyrazine-2,3-dione intermediate. nih.gov This intermediate then reacts further to produce the final pyrazinone structure. nih.gov

| Method | Precursor 1 | Precursor 2 | Key Bonds Formed | Reference |

|---|---|---|---|---|

| Jones, Karmas & Spoerri | α-Amino acid amide | 1,2-Dicarbonyl compound | N1-C6, N4-C5 | nih.govrsc.org |

| Hoornaert's Method | α-Aminonitrile | Oxalyl halide | N1-C2, N4-C3 | nih.govjst.go.jp |

The synthesis of specific analogues, such as 3-amino-5-phenylpyrazin-2(1H)-one, can be achieved through tailored reaction pathways. One such method involves the reaction of phenylhydrazine (B124118) with 2-cyanopyrazine, typically conducted under acidic conditions. While this specific reaction directly yields the 3-amino-5-phenyl derivative, it highlights a strategy where a substituted hydrazine (B178648) acts as a key component in forming a pyrazinone-related structure. The synthesis of other aminopyrazole derivatives from phenylhydrazine and nitrile-containing compounds, such as crotononitrile (B213123) or ethyl cyanoacetate, further illustrates the utility of this synthon combination in heterocyclic chemistry. prepchem.comorgsyn.org

Palladium-Catalyzed Cross-Coupling Approaches for Phenyl Moiety Introduction

Modern synthetic chemistry often favors the late-stage functionalization of a pre-formed heterocyclic core. Palladium-catalyzed cross-coupling reactions are paramount in this regard, allowing for the precise introduction of a phenyl group onto a pyrazinone scaffold. rsc.org

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org In the context of this compound synthesis, this reaction typically involves the coupling of a halogenated pyrazinone, such as 6-bromo- or 6-chloropyrazin-2(1H)-one, with phenylboronic acid or its esters. semanticscholar.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base. libretexts.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-pyrazinone, followed by transmetalation with the boron reagent (activated by the base), and concludes with reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands can be employed to optimize the reaction for specific substrates. libretexts.orgresearchgate.net

| Component | Examples | Function | Reference |

|---|---|---|---|

| Pyrazinone Substrate | 6-Bromopyrazin-2(1H)-one, 6-Chloropyrazin-2(1H)-one | Electrophile | semanticscholar.org |

| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Nucleophile Source | mdpi.comnih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Catalyzes C-C bond formation | libretexts.orgresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boron Reagent | researchgate.net |

| Solvent | Dioxane, Toluene, DMF | Reaction Medium | researchgate.net |

While Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions are also applicable for derivatizing the pyrazinone core. For instance, Buchwald-Hartwig amination has been successfully used to introduce amino groups onto the pyrazinone ring, demonstrating the scaffold's compatibility with C-N bond-forming cross-coupling reactions. nih.govrsc.org Stille coupling (using organotin reagents) and Heck coupling (reacting with alkenes) also represent viable, albeit sometimes less favored due to toxicity or scope, alternatives for C-C bond formation. rsc.org These methods collectively provide a versatile toolkit for modifying the pyrazinone skeleton.

Novel Methodologies and Green Chemistry Principles in Synthesis

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally benign processes. These principles have been applied to the synthesis of pyrazinones, aiming to reduce waste and energy consumption.

A notable green approach is the use of Deep Eutectic Solvents (DESs) as the reaction medium. dntb.gov.ua One study reported the synthesis of 1-alkyl-3,5-diaryl trisubstituted 2(1H)-pyrazinones from α-chloro oximes and primary amines in a choline (B1196258) chloride-based DES. semanticscholar.org This method avoids volatile organic solvents, and the DES can often be recovered and reused, aligning with green chemistry principles. semanticscholar.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating pyrazinone construction. semanticscholar.orgnih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. semanticscholar.org For example, the cyclization of an arylglyoxylic acid and an amine to form a pyrazinone has been effectively performed using microwave heating. semanticscholar.org These modern techniques offer pathways to synthesize this compound and its analogues more sustainably and efficiently.

Mesoionic Oxazole (B20620) Ring Transformations

A novel and efficient method for synthesizing polysubstituted 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates. jst.go.jpjst.go.jp This approach offers a convenient route to densely functionalized pyrazinones from readily accessible starting materials. The reaction proceeds by treating mesoionic oxazoles with carbanions derived from activated methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate. jst.go.jpjst.go.jp

The proposed mechanism involves an initial nucleophilic attack of the isocyanide carbanion on the C-2 position of the mesoionic oxazole ring. jst.go.jpclockss.org This is followed by ring opening, subsequent cyclization, and an auto-oxidation step to yield the 2(1H)-pyrazinone. jst.go.jpclockss.org The reaction is sensitive to oxygen, with yields significantly improving when the reaction is conducted under an oxygen atmosphere. jst.go.jp This methodology has been shown to be general, with various substituents on the mesoionic oxazole leading to a range of substituted 2(1H)-pyrazinones in moderate to high yields. jst.go.jpclockss.org

For instance, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) at 0°C under an oxygen atmosphere provides good yields of the corresponding 1,5,6-trisubstituted 2(1H)-pyrazinones. jst.go.jp

Table 1: Synthesis of 2(1H)-Pyrazinones from Mesoionic Oxazoles and TosMIC

| Entry | Mesoionic Oxazole (R1, R2) | Product (2(1H)-Pyrazinone) | Yield (%) |

|---|---|---|---|

| 1 | R1=Me, R2=Ph | 1-Methyl-5-tosyl-6-phenyl-2(1H)-pyrazinone | 91 |

| 2 | R1=Me, R2=4-BrC6H4 | 1-Methyl-5-tosyl-6-(4-bromophenyl)-2(1H)-pyrazinone | 77 |

| 3 | R1=Me, R2=Me | 1,6-Dimethyl-5-tosyl-2(1H)-pyrazinone | 18 |

| 4 | R1=PhCH2, R2=Ph | 1-Benzyl-5-tosyl-6-phenyl-2(1H)-pyrazinone | 79 |

Data sourced from a study on the reaction of mesoionic oxazoles with TosMIC. clockss.org

Catalyst Systems for Enhanced Selectivity

Various catalyst systems are employed to enhance the selectivity and efficiency of pyrazinone synthesis and derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in introducing aryl, vinyl, or alkynyl groups at specific positions of the pyrazinone ring. nih.govingentaconnect.com For example, 3,5-dihalo-2(1H)-pyrazinones serve as versatile building blocks for such functionalizations. ingentaconnect.comrsc.org

Copper(II)-mediated cross-coupling reactions, following the Chan-Lam protocol, have been optimized for the N-arylation of the 2(1H)-pyrazinone scaffold. acs.org The use of a copper(II) catalyst with a mixture of bases like triethylamine (B128534) (Et3N) and pyridine, particularly under microwave irradiation with simultaneous cooling, has been shown to significantly improve yields and reaction rates for the coupling of arylboronic acids with 2(1H)-pyrazinones. acs.org

Rhodium(III)-catalyzed C-H functionalization and oxidative annulation of 5-aryl pyrazinones with internal alkynes have been developed to synthesize pyrazinone-linked naphthalenes. acs.org This method utilizes the pyrazinone ring as a directing group for the C(sp2)-H activation and subsequent annulation, offering a direct route to π-extended heterocyclic systems under mild conditions. acs.org

Microwave-Enhanced Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields for the synthesis and decoration of the 2(1H)-pyrazinone scaffold. ingentaconnect.combenthamdirect.comkuleuven.be Conventional heating methods for pyrazinone synthesis can require long reaction times, from hours to days, whereas microwave-assisted synthesis can often reduce these times to minutes. ingentaconnect.comacs.org

The application of microwave heating has been demonstrated in various key steps of pyrazinone chemistry:

Cyclization: The cyclization of α-aminonitriles with oxalyl chloride to form 3,5-dichloro-2(1H)-pyrazinones can be achieved in minutes under microwave irradiation at high temperatures, compared to 1-2 days of conventional heating. ingentaconnect.com

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions on the pyrazinone core are significantly facilitated by microwave irradiation. rsc.orgacs.org For instance, the Cu(II)-mediated N-arylation of 2(1H)-pyrazinones with arylboronic acids showed markedly improved yields when performed under microwave irradiation with simultaneous cooling. acs.org

Diels-Alder Reactions: Microwave heating has been successfully applied to Diels-Alder reactions of 2(1H)-pyrazinones, dramatically shortening reaction times from hours to minutes. ingentaconnect.com

The use of microwave synthesis is considered a green chemistry approach as it can lead to faster reactions, higher yields, improved product purity, and is more energy-efficient compared to conventional heating methods. ijnrd.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,5-dichloro-2(1H)-pyrazinone

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 1-2 days | Variable |

| Microwave Irradiation (170°C) | 10 min | 27-72 (over 3 steps) |

Data compiled from a review on microwave-assisted pyrazinone chemistry. ingentaconnect.com

Regioselective Synthesis and Isomer Control

The synthesis of substituted pyrazinones, particularly unsymmetrically substituted ones, often raises the issue of regioselectivity and the control of isomeric products. nih.govsemanticscholar.org The condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, a common route to 2(1H)-pyrazinones, can potentially yield two different regioisomers. nih.gov

Several strategies have been developed to achieve regioselective synthesis. One effective method involves the use of 1,2-diketone mono-Schiff bases. The differential reactivity of the carbonyl and imino groups in the Schiff base allows for controlled condensation with an α-aminoamide, leading to a single isomer. nih.gov

In the synthesis of 3,5-disubstituted-2(1H)-pyrazinones, selective functionalization is crucial. Starting from 3,5-dihalo-2(1H)-pyrazinones, site-selective palladium-catalyzed couplings can be achieved to introduce different substituents at the C-3 and C-5 positions. rsc.org The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the regioselectivity of these transformations. For instance, the synthesis of corticotropin-releasing factor-1 receptor (CRF1R) antagonists involved the site-selective coupling of (hetero)aryl amines with 3,5-dihalo-2(1H)-pyrazinones. nih.gov

Furthermore, the substitution pattern on the pyrazinone ring itself can direct the regioselectivity of subsequent reactions. For example, in Diels-Alder reactions, the electronic nature of substituents on the pyrazinone can influence the regiochemical outcome of the cycloaddition. nih.gov

Solid-Phase Organic Synthesis (SPOS) Techniques for Derivatives

Solid-phase organic synthesis (SPOS) has been effectively utilized for the preparation of libraries of 2(1H)-pyrazinone derivatives, facilitating high-throughput synthesis and purification. ingentaconnect.comacs.org This methodology involves attaching the pyrazinone scaffold to a solid support, performing chemical modifications, and then cleaving the final product from the support.

A common approach starts with a resin-bound aldehyde, which undergoes a Strecker reaction to form an α-aminonitrile. This is followed by cyclization with oxalyl chloride to generate a resin-bound 3,5-dichloro-2(1H)-pyrazinone. ingentaconnect.comrsc.org This strategy allows for diversity at the C-6 position based on the initial choice of aldehyde.

Further diversification can be achieved through transition metal-catalyzed reactions on the solid-supported pyrazinone. acs.org Microwave-assisted Suzuki, Stille, and Sonogashira couplings have been successfully performed on resin-bound halo-pyrazinones to introduce a variety of substituents at the C-3 and C-5 positions. ingentaconnect.com

A "traceless-linking" concept has also been explored, where the pyrazinone is linked to the solid support via a linker that facilitates the cleavage of the desired product while leaving byproducts attached to the resin. acs.org For example, a sulfur linker has been used to attach the pyrazinone to the resin, and subsequent coupling with a boronic acid at this site results in concomitant cleavage from the support. ingentaconnect.com The combination of SPOS with microwave irradiation has proven to be a particularly powerful strategy, significantly reducing reaction times for all steps, including linking, cycloaddition, and cleavage. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-dichloro-2(1H)-pyrazinone |

| 3,5-dihalo-2(1H)-pyrazinone |

| 1,3-oxazolium-5-olates |

| p-toluenesulfonylmethyl isocyanide (TosMIC) |

| ethyl isocyanoacetate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| N,N-dimethylformamide (DMF) |

| triethylamine (Et3N) |

| pyridine |

| 5-aryl pyrazinones |

| arylboronic acids |

| 1-Methyl-5-tosyl-6-phenyl-2(1H)-pyrazinone |

| 1-Methyl-5-tosyl-6-(4-bromophenyl)-2(1H)-pyrazinone |

| 1,6-Dimethyl-5-tosyl-2(1H)-pyrazinone |

Chemical Reactivity and Functional Group Transformations of 6 Phenylpyrazin 2 1h One

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyrazinone ring, containing two electronegative nitrogen atoms and a carbonyl group, acts as an electron-withdrawing substituent. This deactivates the attached phenyl ring towards electrophilic aromatic substitution, making the reactions slower compared to benzene. The electron-withdrawing nature of the pyrazinone moiety is expected to direct incoming electrophiles to the meta-positions of the phenyl ring.

While specific halogenation studies on 6-phenylpyrazin-2(1H)-one are not widely documented, its behavior can be predicted based on standard electrophilic aromatic substitution principles. The reaction with halogens like bromine or chlorine, typically in the presence of a Lewis acid catalyst, is expected to yield the meta-substituted product. The deactivating effect of the pyrazinone ring necessitates standard or slightly harsher reaction conditions to achieve substitution.

Table 1: Predicted Halogenation Reactions of this compound

| Reaction | Reagent(s) | Catalyst | Expected Major Product |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | 6-(3-Bromophenyl)pyrazin-2(1H)-one |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are anticipated to occur at the meta-position of the phenyl ring due to the directing effect of the electron-withdrawing pyrazinone core.

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile.

Table 2: Predicted Nitration and Sulfonation of this compound

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 6-(3-Nitrophenyl)pyrazin-2(1H)-one |

Nucleophilic Additions and Substitutions on the Pyrazinone Core

The pyrazinone ring is inherently electron-deficient, making it a target for nucleophilic attack. Key sites for reaction include the carbonyl carbon and the nitrogen atoms.

The carbonyl group in the pyrazinone ring is part of an amide system, which makes it less reactive towards nucleophiles than a ketone carbonyl. However, it can undergo reactions with strong reducing agents. For instance, reduction of the pyrazinone ring to a piperazin-2-one has been reported for related compounds, indicating the susceptibility of the carbonyl group and the ring's double bonds to reduction. rsc.org

The pyrazinone ring possesses two nitrogen atoms that can potentially undergo alkylation or acylation. The N1 nitrogen is part of an amide linkage, while the N4 nitrogen is part of an imine. Selective N-alkylation of the imine nitrogen (N4) in 2(1H)-pyrazinones is a key step in the formation of 1H-pyrazinium-3-olates. rsc.orgnih.gov This transformation typically involves treating the pyrazinone with an alkylating agent in the presence of a base. N-acylation can be achieved using standard acylating agents like acid chlorides or anhydrides, likely also favoring the more nucleophilic N4 position under neutral or basic conditions, although reactions at N1 are also possible.

Table 3: N-Alkylation and Acylation of this compound

| Reaction | Reagent(s) | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkyl-6-phenyl-4H-pyrazinium-2-olate |

Reductions and Oxidations

The heterocyclic pyrazinone ring can undergo both reduction and oxidation reactions, leading to significant structural modifications.

Reductions of similar heterocyclic systems, such as pyrimidin-2(1H)-ones, have been achieved using metal hydride complexes like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). rsc.org By analogy, this compound is expected to be reduced to its dihydro or tetrahydro (piperazinone) derivatives. The specific product often depends on the reducing agent and reaction conditions. Birch reduction protocols have also been used for the selective partial reduction of pyrazine (B50134) rings in fused systems. nih.gov

Table 4: Potential Reduction Products of this compound

| Reagent(s) | Potential Product(s) |

|---|---|

| NaBH₄ | 6-Phenyl-3,4-dihydropyrazin-2(1H)-one |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 6-Phenylpiperazin-2-one |

Oxidation of pyrazine and pyridine rings typically occurs at the nitrogen atoms to form N-oxides. researchgate.net Treatment of this compound with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding N-oxide. Oxidation can occur at the N4 position, and potentially at the N1 position under more forcing conditions.

Table 5: Predicted N-Oxidation of this compound

| Reagent(s) | Expected Product |

|---|

Reduction of the Pyrazinone Ring or Functional Groups

The reduction of the pyrazinone core or its substituents is a key method for creating saturated or partially saturated heterocyclic systems. Catalytic hydrogenation is a widely employed technique for this purpose, utilizing transition metal catalysts such as palladium (Pd) or platinum (Pt). The specific outcome of the reduction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

The pyrazinone ring can be selectively hydrogenated to yield dihydropyrazinone or tetrahydropyrazinone derivatives. For instance, the electrochemical reduction of a related pyrazine derivative, 2-hydroxy-3-phenyl-6-methylpyrazine, has been shown to proceed via a process involving two electrons and multiple protons, resulting in a dihydropyrazine product. mdpi.com The pH of the reaction medium significantly influences the reduction pathway. mdpi.com

Furthermore, functional groups attached to the pyrazinone ring can be selectively reduced. For example, halogen substituents, often introduced to facilitate cross-coupling reactions, can be removed via catalytic hydrogenation. This process, known as dehalogenation, is commonly achieved using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. This method is useful for synthesizing des-halo analogues of functionalized pyrazinones.

Below is a table summarizing typical reduction reactions applicable to pyrazinone derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Ring Hydrogenation | H₂, Pd/C or PtO₂ | Dihydropyrazinone / Tetrahydropyrazinone | mdpi.com |

| Dehalogenation | H₂, Pd/C, Ammonium Formate | Des-halo pyrazinone | General Knowledge |

| Substituent Reduction | H₂, Catalyst (e.g., Pd, Pt, Ni) | Reduced functional group (e.g., -NO₂ to -NH₂) | researchgate.netresearchgate.net |

Oxidative Modifications, including N-Oxide Formation

Oxidative reactions of the this compound molecule can target either the pyrazinone ring or the nitrogen atoms. The formation of N-oxides is a common oxidative transformation for nitrogen-containing heterocycles. This reaction involves the oxidation of one of the ring nitrogen atoms to afford the corresponding N-oxide. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

The introduction of an N-oxide functionality can significantly alter the electronic properties of the pyrazinone ring, influencing its reactivity and biological profile. Pyrazine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can act as a directing group for further functionalization or be removed to regenerate the parent heterocycle. For example, the synthesis of indeno[1,2-b]pyrazine N-oxides has been reported, demonstrating the feasibility of N-oxidation in related fused pyrazine systems. rsc.org

The pyrazinone ring itself can also undergo oxidative modifications, particularly when activated by certain substituents. In metabolic studies of a pyrazinone-containing thrombin inhibitor, evidence for the P-450-mediated oxidation of the double bond at the 5-6 position of the pyrazinone ring was found, leading to the formation of an epoxide intermediate. This highlights the potential for oxidative ring functionalization under specific enzymatic or chemical conditions.

The following table outlines common oxidative modifications for pyrazinone and related heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Oxide Formation | H₂O₂, Acetic Acid or m-CPBA | Pyrazinone N-oxide | mdpi.commdpi.comorganic-chemistry.org |

| Ring Oxidation (Epoxidation) | P-450 enzymes (in metabolic studies) | Pyrazinone epoxide | General Knowledge |

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrazinone ring can undergo cleavage or rearrangement to form different heterocyclic structures. These reactions often require activation of the ring, for instance, through initial oxidation or by the presence of specific functional groups that facilitate bond cleavage.

One notable example is the metabolic transformation of a pyrazinone-containing compound where P-450-mediated oxidation to an epoxide was followed by the addition of glutathione (GSH). This addition facilitated the opening of the pyrazinone ring and a subsequent rearrangement, ultimately yielding a stable imidazole-containing metabolite. This pathway demonstrates that the pyrazinone core is not inert and can be susceptible to ring-opening and rearrangement cascades.

In a different study, pyrazino[2,3-c]quinolin-5(6H)-ones were observed to undergo an unprecedented molecular rearrangement upon reaction with isocyanic acid, leading to the formation of novel hydantoin derivatives. nih.gov This transformation involves a complex series of bond-breaking and bond-forming steps, ultimately resulting in a complete restructuring of the heterocyclic system. nih.gov

These examples indicate that the stability of the pyrazinone ring can be overcome under specific chemical or biological conditions, leading to structurally diverse products through ring-opening or rearrangement pathways.

| Starting Material | Reaction Conditions | Major Product Type | Reference |

| Pyrazinone-containing thrombin inhibitor | P-450 oxidation, GSH | Imidazole derivative | General Knowledge |

| Pyrazino[2,3-c]quinolin-5(6H)-ones | Isocyanic Acid | Hydantoin derivatives | nih.gov |

Cycloaddition Chemistry Involving the Pyrazinone Heterocycle (e.g., Diels-Alder reactions of dihalo-pyrazinones)

The conjugated azadiene system within the pyrazinone ring makes it a potential candidate for participating in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition reaction. In this type of reaction, the pyrazinone would act as the diene component, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct.

The reactivity of the pyrazinone system in Diels-Alder reactions can be significantly influenced by the substituents on the ring. Electron-withdrawing groups, such as halogens, on the pyrazinone ring can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive in inverse-electron-demand Diels-Alder reactions. It has been demonstrated that the azadiene system of pyrazinones can undergo both intra- and intermolecular cycloaddition reactions with a variety of olefins and acetylenes to produce fused heterocyclic systems. researchgate.netresearchgate.net

For instance, 3,5-dihalo-2(1H)-pyrazinones are valuable precursors for such transformations. The halogen atoms not only activate the pyrazinone ring for cycloaddition but also provide handles for further synthetic modifications of the resulting cycloadducts. The Diels-Alder reaction provides a powerful tool for the construction of complex, nitrogen-containing polycyclic structures from relatively simple pyrazinone precursors.

The table below summarizes the key components of cycloaddition reactions involving pyrazinone systems.

| Reaction Type | Pyrazinone Component (Diene) | Dienophile Component | Product | Reference |

| Diels-Alder [4+2] Cycloaddition | Pyrazinone / Dihalopyrazinone | Alkene / Alkyne | Bicyclic Heterocycle | researchgate.netresearchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. For 6-Phenylpyrazin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

Typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound are essential for its initial identification. The phenyl group protons typically appear as multiplets in the aromatic region (approximately 7.4-8.0 ppm), while the pyrazinone ring protons resonate at distinct chemical shifts, influenced by the nitrogen atoms and the carbonyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the sp² carbons of both the pyrazinone and phenyl rings.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2 | - | ~155-160 |

| C3 | ~6.8-7.2 (d) | ~120-125 |

| C5 | ~7.8-8.2 (d) | ~130-135 |

| C6 | - | ~145-150 |

| C1' | - | ~135-140 |

| C2'/C6' | ~7.8-8.1 (m) | ~128-130 |

| C3'/C5' | ~7.4-7.6 (m) | ~129-131 |

| C4' | ~7.4-7.6 (m) | ~130-132 |

| N1-H | ~12.0-13.0 (br s) | - |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary based on solvent and experimental conditions.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the N1-H group, in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. nih.gov For this compound (C₁₀H₈N₂O, Exact Mass: 172.0637), HRMS using ESI would confirm its elemental composition by providing a highly accurate mass measurement of its protonated ion [M+H]⁺ at m/z 173.0715.

By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), a characteristic fragmentation pathway can be established. beilstein-journals.orgresearchgate.net For this compound, common fragmentation pathways could involve the loss of neutral molecules like CO (28 Da) or HCN (27 Da) from the pyrazinone ring, or fragmentation of the phenyl ring.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Loss |

| 173.0715 | 145.0769 | 27.9946 | CO |

| 173.0715 | 146.0609 | 27.0106 | HCN |

| 173.0715 | 96.0500 | 77.0215 | C₆H₅ |

Note: This table represents plausible fragmentation pathways for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI is another soft ionization technique, though it is more commonly used for larger molecules like proteins and polymers. nih.gov Its application to small molecules can be challenging due to potential interference from the matrix ions in the low mass range. uni.luwashington.edu However, with the development of novel matrices and techniques, MALDI-MS can be a rapid and sensitive method for analyzing small molecules like this compound, often yielding singly charged molecular ions with minimal fragmentation. nih.goveresearchco.com This can be particularly useful for high-throughput screening or analyzing samples that are difficult to ionize by ESI.

X-ray Crystallography for Single-Crystal Structural Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. uomustansiriyah.edu.iq This technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved. mdpi.com The crystallographic data would provide unequivocal proof of the compound's structure and reveal important packing information, such as hydrogen-bonding networks (e.g., between the N-H group of one molecule and the C=O group of another) and potential π-π stacking interactions between the aromatic rings. mdpi.com

| Crystallographic Parameter | Typical Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Precise angles between three connected atoms |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···O bonds |

Note: This table lists the type of data obtained from an X-ray crystallography experiment. Specific values are dependent on successful crystallization and analysis.

Conformational Analysis in Solid State

The solid-state conformation of this compound, determined through single-crystal X-ray diffraction, reveals the spatial arrangement of its constituent atoms and the planarity of its heterocyclic core. In related pyrazinone derivatives, the pyrazinone ring typically adopts a nearly planar conformation. acs.org The phenyl substituent at the 6-position is generally twisted with respect to the pyrazinone ring. This dihedral angle is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the pyrazinone ring, balanced with the electronic effects of conjugation.

Analysis of similar heterocyclic structures suggests that the bond lengths and angles within the this compound molecule would be consistent with standard values for sp²-hybridized carbon and nitrogen atoms. mdpi.com The C=O bond of the lactam group is expected to be approximately 1.22 Å, while the C-N bonds within the ring would range from 1.33 to 1.38 Å. The endocyclic C=C and C=N bonds would also exhibit lengths typical for aromatic and conjugated systems. The conformation of the molecule is a critical factor influencing its crystal packing and intermolecular interactions. nih.gov

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Pyrazinone Ring | Near-planar | The heterocyclic core maintains a flat structure. |

| Phenyl-Pyrazinone Dihedral Angle | 20° - 50° | The phenyl ring is twisted relative to the pyrazinone ring to minimize steric strain. |

| C=O Bond Length | ~1.22 Å | Typical double bond character for a lactam carbonyl group. |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a network of intermolecular interactions that dictate the supramolecular architecture. A primary interaction is the hydrogen bonding involving the lactam moiety. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains, a common motif in the crystal structures of related lactams and pyrazinones. csic.es

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing. nih.govacs.org These interactions occur between the aromatic phenyl rings and the pyrazinone rings of adjacent molecules. The arrangement is often a parallel-displaced or T-shaped geometry, which maximizes attractive electrostatic and dispersion forces. acs.org The centroid-to-centroid distance for such interactions in similar nitrogen-containing aromatic heterocycles typically falls between 3.4 and 3.8 Å. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its fundamental vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to polar functional groups. The most prominent feature would be the C=O stretching vibration (ν C=O) of the lactam group, typically appearing in the 1650-1690 cm⁻¹ region. nih.gov The N-H stretching vibration (ν N-H) should be observable as a broad band in the 3200-3400 cm⁻¹ range, with its position and shape influenced by hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches are absent. The 1500-1600 cm⁻¹ region will feature characteristic C=C and C=N stretching vibrations from both the phenyl and pyrazinone rings. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The symmetric breathing modes of the phenyl and pyrazinone rings are expected to be strong in the Raman spectrum, appearing in the 990-1010 cm⁻¹ and 1550-1610 cm⁻¹ regions, respectively. researchgate.net The C=O stretch is also Raman active. The non-polar C=C bonds of the aromatic system will give rise to distinct signals that confirm the presence of the phenyl group.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Predicted Intensity |

|---|---|---|---|

| 3200 - 3400 | N-H stretch | IR | Medium-Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | IR, Raman | Medium-Weak |

| 1650 - 1690 | C=O stretch (lactam) | IR, Raman | Strong |

| 1500 - 1610 | Aromatic C=C/C=N stretch | IR, Raman | Medium-Strong |

| 1400 - 1500 | C-N stretch | IR | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions from ground to excited states. The spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated system. nih.govnih.gov

The molecule's extended chromophore, which includes the phenyl ring conjugated with the pyrazinone system, is expected to give rise to intense absorption bands in the UV region. The primary absorption is likely due to π → π* transitions. For the parent pyrazine (B50134) molecule, a strong π → π* transition is observed around 260 nm. nist.gov The presence of the phenyl substituent and the carbonyl group in this compound would be expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, likely in the 280-320 nm range. researchgate.net

A weaker absorption band, corresponding to the symmetry-forbidden n → π* transition of the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen, may be observed at longer wavelengths (typically >320 nm). nist.gov The position and intensity of these absorption maxima can be influenced by solvent polarity.

Table 3: Predicted Electronic Transitions for this compound

| Wavelength (λ_max) Range | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| 280 - 320 nm | High ( > 10,000 M⁻¹cm⁻¹) | π → π* | Phenyl-Pyrazinone Conjugated System |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most suitable technique due to the moderate polarity and aromatic nature of the compound. thermofisher.comphenomenex.com

Computational and Theoretical Chemistry Applied to 6 Phenylpyrazin 2 1h One

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov For a molecule like 6-Phenylpyrazin-2(1H)-one, a QSAR model would correlate its structural or physicochemical properties with a specific biological response. nih.govbuecher.de

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. nih.gov For this compound, a wide array of descriptors would be generated to capture its constitutional, topological, electrostatic, and quantum-chemical features. The process involves using specialized software to calculate these values from the 2D or 3D structure of the molecule. researchgate.net

Key descriptor classes applicable to this compound include:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: These are calculated from the 2D representation and include topological indices (e.g., connectivity indices), counts of specific atom types, bonds, and functional groups (like hydrogen bond donors/acceptors). hufocw.org

3D Descriptors: Derived from the 3D conformation, these include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area). hufocw.org

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties. researchgate.netnih.gov Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. hufocw.orgresearchgate.net

Following generation, a crucial step is descriptor selection to identify the most relevant variables and avoid overfitting. tandfonline.com Techniques like Principal Component Analysis (PCA) or objective feature selection can be used to reduce the dimensionality of the data by removing redundant or highly correlated descriptors. tandfonline.comeco-vector.com The goal is to select a small subset of descriptors that have the most significant statistical correlation with the biological activity being modeled. derpharmachemica.com

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Topological (2D) | Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. |

| Physicochemical (2D) | logP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Once relevant descriptors are selected, a mathematical model is built to correlate them with the biological activity. nih.gov Various statistical methods can be employed, ranging from linear to non-linear approaches. derpharmachemica.com

Multiple Linear Regression (MLR): This is one of the most common methods, creating a linear equation that relates the descriptors (independent variables) to the activity (dependent variable). eco-vector.comslideshare.net

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. slideshare.net

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity. eco-vector.com

Validation is a critical phase to ensure the developed QSAR model is robust, stable, and has predictive power. semanticscholar.org It is not enough for a model to fit the training data well; it must also accurately predict the activity of new, untested compounds. buecher.de Validation is typically performed through internal and external procedures.

External Validation: This is the most rigorous test of a model's predictive ability. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used during model development. nih.gov The predictive power is evaluated by the predictive correlation coefficient (R²_pred). ijper.org

Y-Randomization: This test ensures that the model is not the result of a chance correlation. The biological activity values in the training set are randomly shuffled, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data sets. researchgate.netnih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, such as the synthesis of the pyrazinone core. hilarispublisher.com For this compound, these methods can map out the potential energy surface of its formation, identifying intermediates and, most importantly, the transition states that connect them.

The process involves modeling the geometries of reactants, intermediates, products, and transition states using quantum mechanical methods like Density Functional Theory (DFT). hilarispublisher.com A transition state (TS) is a first-order saddle point on the potential energy surface; it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Locating a transition state is a challenging computational task. joaquinbarroso.com Common methods include:

Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian): These methods use the structures of the reactant and product (and in QST3, an initial guess of the TS) to locate the transition state between them. joaquinbarroso.comyoutube.com

Eigenvector Following (e.g., Opt=TS): This method starts from a good guess of the TS structure and optimizes it by maximizing the energy along the reaction coordinate while minimizing it in all other directions. ucsb.edu

Once a stationary point is located, a frequency calculation is essential for its characterization. hilarispublisher.com A stable molecule (reactant, product, or intermediate) will have no imaginary frequencies, whereas a true transition state will have exactly one imaginary frequency. joaquinbarroso.comyoutube.com This single imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, representing the bond-breaking and bond-forming processes. ucsb.edu

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, serving as a valuable tool for structure elucidation and interpretation of experimental data. winterschool.ccunibo.it

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors. nih.gov The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ). acs.org The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. nih.gov While systematic errors can occur, the correlation between calculated and experimental shifts is often excellent, making it possible to distinguish between different isomers or assign complex spectra. nih.govnrel.gov

UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scispace.comresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These predictions can help assign the electronic transitions observed in an experimental UV-Vis spectrum, such as π→π* or n→π* transitions. rsc.org

IR Spectroscopy: The vibrational frequencies observed in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. Quantum-chemical calculations can predict these frequencies by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). chemrxiv.orgsemanticscholar.org The resulting harmonic vibrational frequencies are typically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. scispace.com The calculations also provide the IR intensities for each vibrational mode, allowing for the simulation of the entire IR spectrum. chemrxiv.org

Structure Activity Relationship Sar Design and Explorations for 6 Phenylpyrazin 2 1h One Derivatives

Rational Design Principles for Structural Modification

The modification of a lead compound is guided by established medicinal chemistry strategies aimed at improving its pharmacological profile. youtube.com For the 6-phenylpyrazin-2(1H)-one scaffold, these principles include scaffold hopping, bioisosteric replacement, and fragment-based approaches to explore new chemical space and optimize target interactions.

Scaffold hopping and bioisosteric replacement are potent strategies in drug design used to identify novel core structures while retaining key pharmacophoric features necessary for biological activity. nih.govniper.gov.indtic.mil These methods aim to improve properties such as synthetic accessibility, potency, selectivity, or pharmacokinetic profiles, and to navigate around existing patent-protected chemical spaces. dtic.milacs.org Bioisosterism involves the substitution of functional groups with others that possess similar physical or chemical properties, leading to comparable biological effects. acs.org Scaffold hopping is a more substantial change, replacing the central molecular framework with a structurally different one that maintains the original's three-dimensional arrangement of key interaction points. dtic.milacs.org

In the context of pyrazinone-related structures, scaffold hopping has proven effective. For instance, a computational approach using 3D shape and electrostatic similarity led to the successful replacement of a triazolopyridine core with an imidazo[1,2-a]pyrazin-8-one scaffold, yielding a new series of potent mGlu2 receptor positive allosteric modulators. acs.orgnih.gov This new scaffold mimicked the hydrogen bond acceptor feature and substituent vectors of the original, resulting in a promising new chemical series with improved lipophilicity and metabolic clearance. acs.orgnih.gov Similarly, replacing a thiophene (B33073) ring in thienopyrimidinone inhibitors with a quinazolinone core via isosteric replacement resulted in a novel series of highly active allosteric inhibitors. nih.gov These examples underscore the utility of replacing the core pyrazinone ring or its flanking structures with other heterocycles to generate new lead compounds.

Fragment-Based Drug Discovery (FBDD) is a methodology that builds potent lead compounds from small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.gov This approach screens smaller libraries compared to high-throughput screening (HTS) but can provide broader coverage of chemical space. nih.gov The binding of these fragments is often characterized by biophysical methods like X-ray crystallography or NMR, which provide detailed structural information on how the fragment interacts with the target protein. nih.gov This information guides the rational growth or linking of fragments to create a more potent, customized molecule. nih.govijddd.com

The FBDD process involves identifying growth vectors on the fragment, which are precise positions where new chemical groups can be added to engage in additional interactions with the target protein. nih.gov For pyrazine-based inhibitors, this strategy has been successfully applied. In one study, a pyrazine-containing fragment was identified and optimized, leading to a 150-fold increase in activity through the addition of an aryl group that filled a hydrophobic space. researchgate.net This demonstrates how a small, pyrazine-based fragment can be elaborated into a significantly more potent lead molecule, highlighting the potential of FBDD for discovering novel pyrazinone derivatives.

Targeted Modification of the Phenyl Substituent

The phenyl ring at the C6-position of the pyrazinone core is a primary site for modification to explore SAR and optimize activity. Altering the substituents on this ring can modulate the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and selectivity for a target.

SAR studies on related heterocyclic scaffolds provide valuable insights. For pyrazole-based inhibitors, substitutions on the phenyl ring have shown steep SAR profiles, where small structural changes can lead to significant shifts in potency. nih.gov For example, in one series of N-phenyl pyrazole (B372694) derivatives, introducing a p-methoxy substituent on a phenylsulfonyl group completely abolished activity against one virus while enhancing it against another. nih.gov This highlights the sensitivity of biological targets to electronic modifications on the phenyl ring. In another study on pyrazole derivatives, adding an amino group at the para-position of the phenyl ring led to a tenfold increase in binding affinity due to favorable interactions with the target's di-metal center. researchgate.net Conversely, a methoxy (B1213986) group at the same position caused a tenfold decrease in affinity by pointing away from the active site to avoid repulsive interactions. researchgate.net

The following table summarizes common substitutions on a phenyl ring attached to a heterocyclic core and their general impact on activity, based on findings from related inhibitor classes. nih.govnih.govmdpi.com This data can guide the rational design of this compound derivatives.

| Position of Substitution | Substituent | General Effect on Activity | Rationale / Observation | Citation |

| para | -OCH3 (Methoxy) | Variable; can decrease or have no effect | Can cause repulsive interactions or be directed away from the binding pocket. | nih.govresearchgate.net |

| para | -F (Fluoro) | Generally retained or modestly increased potency | Favorable size and electronic properties. | nih.gov |

| para | -Cl (Chloro) | Variable; can improve potency | Increases lipophilicity; can form specific halogen bonds. | nih.gov |

| meta | -F (Fluoro) | Generally reduces potency | Can alter the conformation unfavorably. | nih.gov |

| meta | -OCH3 (Methoxy) | Potency often similar to unsubstituted phenyl | May not significantly impact key binding interactions. | nih.gov |

| ortho, para | -Cl, -Cl (Dichloro) | Potent activity observed in some series | Combination of electronic and steric effects can be optimal for fitting into a specific binding pocket. | nih.gov |

These findings suggest that modifications to the phenyl ring of this compound should be approached systematically, exploring a range of electronic and steric properties to identify optimal substituents for a given biological target.

Modifications of the Pyrazinone Ring Nitrogen and Carbonyl Positions

Alterations to the pyrazinone ring itself, specifically at the N1-nitrogen and C2-carbonyl positions, are critical for probing the SAR of the core scaffold. The N1 position offers a vector for introducing a variety of substituents that can interact with the solvent-exposed region or nearby pockets of a binding site. The C2-carbonyl group is often a key hydrogen bond acceptor, and modifications here, though less common, can be explored.

A review of pyrazinone synthesis highlights numerous methods for creating derivatives, including incorporating aminoalkyl groups at various positions on the ring. nih.gov In a study of pyrazino[1,2-a]indol-1-ones, a related bicyclic system, modifications to the lactam nitrogen (part of the pyrazinone core) were crucial for activity. nih.gov For instance, a series of derivatives were synthesized by modifying a group attached to the N2 position, leading to compounds with potent cytotoxic activity. nih.gov

In a recent study on pyrazin-2(1H)-one derivatives designed as dual PI3K/HDAC inhibitors, various side chains were attached to the N1 position. nih.gov These modifications were part of a strategy to link the pyrazinone core, which binds to one target, with a hydroxamic acid moiety that binds to the second target. The nature and length of the linker attached to the N1-position were critical for achieving potent dual inhibitory activity. nih.gov This demonstrates that the N1-position is a highly tractable point for introducing functionality to optimize potency or confer additional properties, such as dual-target activity. Modifications at the carbonyl group are less straightforward but could involve bioisosteric replacement with groups like a thiocarbonyl or sulfone to alter hydrogen bonding capabilities and geometry.

Impact of Stereochemistry on Molecular Recognition

Stereochemistry is a fundamental aspect of drug design, as biological systems like receptors and enzymes are chiral. researchgate.netnih.gov Consequently, the different enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.govnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov

While the core this compound is achiral, the introduction of substituents at the phenyl ring or on the N1-position can create stereocenters. For example, attaching a chiral side chain, such as (R)- or (S)-alpha-methylbenzylamine, to the N1-position would result in a pair of diastereomers. Similarly, introducing a chiral substituent on the phenyl ring would also lead to stereoisomers.

It is well-established that the three-dimensional arrangement of atoms is crucial for molecular recognition at a biological target. researchgate.net The differential activity of stereoisomers often arises from the fact that only one isomer can achieve an optimal fit and engage in the key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site. nih.gov Therefore, if a derivative of this compound is designed with a chiral center, it is essential to synthesize and test the individual stereoisomers, as the racemic mixture may not reveal the true potential of the more active isomer. researchgate.net This stereochemical consideration is a critical step in lead optimization to develop drugs with improved therapeutic indices and simpler pharmacological profiles. nih.gov

Chemoinformatics and Virtual Screening Strategies for Library Design

Chemoinformatics and virtual screening are indispensable computational tools in modern drug discovery for designing and screening large libraries of compounds before committing to costly and time-consuming chemical synthesis. nih.gov These methods are used to build focused virtual libraries of derivatives and prioritize candidates that are most likely to be active against a specific target.

The process of designing a virtual library for this compound derivatives would begin by defining the core scaffold and specifying points of variation, such as the substituents on the phenyl ring (as discussed in 6.2) and at the N1-position (as discussed in 6.3). Using specialized software, vast combinatorial libraries can be generated by attaching a wide range of chemical fragments (R-groups) to these positions.

Once a virtual library is created, virtual screening techniques are employed to filter and rank the compounds. These techniques fall into two main categories:

Ligand-based virtual screening: This approach uses the knowledge of known active molecules. Methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling identify the key structural features required for activity, and the library is screened for compounds that possess these features.

Structure-based virtual screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used. nih.gov This method computationally places each molecule from the library into the binding site of the target and uses a scoring function to estimate the binding affinity. nih.gov This allows for the prioritization of compounds that are predicted to bind most strongly. frontiersin.org

The use of these in silico techniques allows researchers to explore a vast chemical space efficiently, significantly reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org This accelerates the identification of promising lead compounds from the this compound series.

Investigation of Molecular Interaction Mechanisms and Target Engagement Research of 6 Phenylpyrazin 2 1h One Scaffolds

Receptor Binding Studies (Mechanism-focused)

Understanding how a ligand binds within a receptor's pocket is essential for rational drug design. For the 6-phenylpyrazin-2(1H)-one scaffold, this involves computational modeling and analysis of key intermolecular forces.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. benthamscience.comnih.gov This method helps identify crucial interactions within the binding site and supports structure-activity relationship (SAR) studies. nih.gov

Docking studies on various heterocyclic scaffolds structurally similar to this compound have provided significant insights. For example, studies on pyrazole (B372694) derivatives as C-C chemokine receptor type 1 (CCR1) antagonists involved creating a homology model of the receptor and docking the most active ligands into its binding site. nih.gov Such analyses highlight the specific amino acid residues that are critical for anchoring the ligand. nih.gov Similarly, docking of pyridazinone derivatives into the active site of urokinase, an enzyme implicated in cancer, helped to predict the plausible mechanisms of ligand-protein interactions. benthamscience.com In many cases, ligands are shown to fit deeply within the binding pocket of their target protein. nih.gov

Table 3: Examples of Key Amino Acid Interactions from Docking Studies of Related Scaffolds

| Scaffold Class | Protein Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone | CCR1 | Tyr113 | Hydrogen Bonding | nih.gov |

| Pyrazolopyridazinone | PDE4B | Gln443 | Hydrogen Bonding | uel.ac.uk |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II-DNA | - | Binding to DNA minor groove and DNA-Topo II complex | mdpi.com |

| 1H-pyrazole derivatives | VEGFR-2 | Multiple active site residues | Hydrogen Bonding | nih.gov |

The stability of a protein-ligand complex is determined by a combination of noncovalent interactions, with hydrogen bonds and π-stacking being particularly significant for aromatic heterocyclic scaffolds. nih.govlibretexts.org

Hydrogen Bonding : This is an electrostatic interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the nitrogen and oxygen atoms of the pyrazinone ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., glutamine, tyrosine) in a protein's active site. uel.ac.uknih.gov These bonds are highly directional and play a crucial role in determining ligand specificity and orientation. nih.gov

Protein-Ligand Interaction Methodologies (Research Techniques)

A variety of experimental and computational techniques are employed to investigate and validate the interactions between ligands like this compound and their biological targets.

Computational Methods :

Molecular Docking : As discussed, this is a primary in silico tool for predicting binding modes and energies. benthamscience.commdpi.com Modern AI-based systems are also being developed to predict entire protein-ligand complex structures directly from sequence information. biorxiv.org

Molecular Dynamics (MD) Simulations : These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the protein-ligand complex and the stability of the interactions.

Experimental Methods :

X-ray Crystallography : This technique provides high-resolution, three-dimensional structures of protein-ligand complexes at an atomic level. fiveable.me It offers a static snapshot of the bound state, clearly showing the orientation of the ligand and its specific interactions with the protein. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying protein-ligand interactions in solution. Chemical shift mapping experiments can identify the binding site on the protein by monitoring changes in the chemical shifts of protein signals upon ligand titration. nih.gov It can also determine the structure of the complex and provide information on binding kinetics (fast vs. slow exchange). nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters, including the binding constant (Kb), binding enthalpy (ΔH), and binding entropy (ΔS), providing a complete thermodynamic profile of the interaction. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique for monitoring binding events in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated. nih.gov

Fluorescence Spectroscopy : This method can be used to study binding, for instance, by observing changes in the fluorescence of a protein (like tryptophan fluorescence) upon ligand binding or by using fluorescently labeled ligands. mdpi.com

Emerging Research Areas and Potential Applications of 6 Phenylpyrazin 2 1h One Derivatives As Research Probes or Scaffolds

Development as Chemical Probes or Inhibitors in Biochemical Assays

Derivatives of 6-phenylpyrazin-2(1H)-one and related nitrogen-containing heterocycles are actively being investigated as chemical probes and inhibitors for various enzymes, playing a crucial role in drug discovery and biochemical research. Their ability to interact with biological targets makes them valuable tools for studying enzymatic pathways and for the development of new therapeutic agents.

One area of interest is their potential as enzyme inhibitors. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as highly potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov One such derivative demonstrated significant inhibitory activity with an IC50 value as low as 5.70 nM. nih.gov Furthermore, this compound was shown to enhance the mRNA expression of downstream target genes in the cGAS-STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov

In a similar vein, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAOs), enzymes implicated in neurological disorders. Many of these compounds showed a higher inhibition of MAO-B over MAO-A, with some exhibiting competitive reversible-type inhibition with Ki values in the sub-micromolar range. researchgate.net

The pyrazole (B372694) scaffold, which is structurally related to pyrazinones, has also been a source of potent enzyme inhibitors. Pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov Some of these derivatives have shown IC50 values in the micromolar range. nih.gov Additionally, certain N-phenylpyrazole derivatives have been evaluated as potential antitumor agents. researchgate.net

The following table summarizes some examples of pyrazinone and related heterocyclic derivatives and their inhibitory activities in biochemical assays.

| Derivative Class | Target Enzyme/Pathway | Key Findings |

| Imidazo[1,2-a]pyrazine | ENPP1 (cGAS-STING pathway) | Potent and selective inhibition with IC50 values in the nanomolar range. nih.gov |

| Pyridazinobenzylpiperidine | Monoamine Oxidase B (MAO-B) | Competitive reversible inhibition with Ki values in the sub-micromolar range. researchgate.net |

| Pyrazole-based compounds | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | IC50 values in the micromolar range, indicating potential as antibacterial agents. nih.gov |

| N-phenylpyrazole | Antitumor activity | Certain derivatives exhibited activity against tumor cell lines. researchgate.net |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Serotonin (5-HT) reuptake | Potent inhibition of 5-HT reuptake, suggesting potential as antidepressants. nih.gov |

| 1,2,4-Oxadiazin-5(6H)-one | Monoamine Oxidase (MAO) | Potent inhibition of human MAO, with IC50 values as low as 0.371 µM for some derivatives. mdpi.com |

Utilization in Material Science Research (e.g., for functional materials, optical properties)

The unique photophysical properties of heterocyclic compounds, including those with a pyrazinone core, have sparked interest in their application in material science. researchgate.netmdpi.com These properties, such as absorption and emission of light, can be fine-tuned through chemical modifications, making them suitable for the development of functional materials with specific optical characteristics. beilstein-journals.org

Research into the photophysical properties of various heterocyclic derivatives provides a foundation for their potential use in materials science. For example, studies on 9-phenyl-9-phosphafluorene oxide derivatives have shown that their photophysical behavior can be influenced by different substituents. beilstein-journals.org Similarly, the photophysical properties of phenothiazine (B1677639) derivatives in the crystalline state have been investigated, revealing their potential for applications in optoelectronic devices. researchgate.net

The optical properties of 2-(1H-Imidazo [4,5-b] phenazin-2-yl) phenol (B47542) derivatives have also been studied. researchgate.net These compounds exhibit fluorescence with a single emission band and significant Stokes shifts, which are desirable characteristics for fluorescent materials. researchgate.net The investigation of anthracene-based building blocks is also relevant due to their intrinsic luminescent properties, which are crucial for designing compounds with precise properties for various applications. mdpi.com

While direct applications of this compound derivatives in material science are still an emerging area, the study of the optical and photophysical properties of structurally similar compounds suggests their potential for use in:

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these compounds could be harnessed for the development of new emitter materials.

Optical Sensors: Changes in their fluorescence or absorption spectra upon interaction with specific analytes could be used for sensing applications.

Photochromic Materials: The ability of some related compounds, like certain pyrazole derivatives, to undergo reversible, light-induced changes between two isomers with different absorption spectra makes them interesting for applications such as light-sensitive eyewear and optical memory. mdpi.com

The following table highlights some photophysical properties of related heterocyclic compounds that suggest the potential of pyrazinone derivatives in material science.

| Compound Class | Investigated Properties | Potential Applications |

| 9-phenyl-9-phosphafluorene oxide derivatives | UV-vis absorption and photoluminescence | Optoelectronic materials beilstein-journals.org |

| Phenothiazine derivatives | Photoluminescence and phosphorescence in crystalline state | Optoelectronic devices, photoluminescence, photocatalysis researchgate.net |

| 2-(1H-Imidazo [4,5-b] phenazin-2-yl) phenol derivatives | UV absorption and fluorescence spectra | Fluorescent probes, high-energy radiation detectors researchgate.net |

| Anthracene derivatives | Photodimerization, fluorescence, phosphorescence | Luminescent materials for various applications mdpi.com |

| Piperazine-substituted anthracene-BODIPY dyads | Absorption, emission, and triplet state formation | Photosensitizers for photodynamic therapy mdpi.com |

Application in Analytical Chemistry as Fluorescent Probes or Sensors

The development of fluorescent probes and sensors is a significant area of analytical chemistry, and derivatives of pyrazinone and related heterocycles are showing promise in this field. These compounds can be designed to exhibit changes in their fluorescence properties, such as turning "on" or "off," in the presence of specific analytes, enabling their detection and quantification.

Pyrazoline and pyrazole-based sensors have been synthesized and screened for their fluorescence "turn on" properties in the presence of various metal ions. nih.govbohrium.com For example, a pyrazole derivative has been shown to exhibit a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn2+. nih.gov Another pyrazole-based sensor displayed a 30-fold increase in fluorescence at 465 nm specifically for Fe3+, with a low limit of detection of 0.025 μM. nih.gov

A novel pyrazine (B50134) derivative has been developed as a "turn on" fluorescent sensor for the highly selective and sensitive detection of Al3+. researchgate.net This sensor showed a significant enhancement in fluorescence intensity at 488 nm in the presence of aluminum ions. researchgate.net The mechanism behind this is attributed to the chelation-enhanced fluorescence (CHEF) phenomenon. researchgate.net

Pyrazoline-based fluorescent probes have also been synthesized for the detection of other analytes, such as picric acid, a common explosive. researchgate.net One such probe demonstrated a quenching of its fluorescence in the presence of picric acid, with a detection limit of 1.1 μM. researchgate.net

The following table provides examples of pyrazinone-related heterocyclic compounds developed as fluorescent probes and sensors.

| Probe/Sensor Class | Target Analyte | Sensing Mechanism | Key Performance Metric |

| Pyrazole-based sensor | Zn2+ | Fluorescence "turn on" | ~20-fold increase in fluorescence at 480 nm nih.gov |

| Pyrazole-based sensor | Fe3+ | Fluorescence "turn on" | ~30-fold increase in fluorescence at 465 nm, LoD of 0.025 μM nih.gov |

| Pyrazine derivative | Al3+ | Chelation-Enhanced Fluorescence (CHEF) | Significant fluorescence enhancement at 488 nm researchgate.net |

| Pyrazoline-based probe | Picric Acid | Fluorescence quenching | Limit of detection of 1.1 μM researchgate.net |

Exploration in Agrochemical Research